molecular formula C8H6BF3O4 B3241240 3-Carboxy-5-(trifluoromethyl)phenylboronic acid CAS No. 1451393-22-8

3-Carboxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B3241240
CAS No.: 1451393-22-8
M. Wt: 233.94 g/mol
InChI Key: RGUJWTDOAHDXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a carboxyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable aromatic precursor, such as 3-bromo-5-(trifluoromethyl)benzoic acid.

    Borylation Reaction: The borylation of the aromatic precursor is achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a carboxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications and enhancing its reactivity in cross-coupling reactions .

Properties

IUPAC Name

3-borono-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)5-1-4(7(13)14)2-6(3-5)9(15)16/h1-3,15-16H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUJWTDOAHDXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboxy-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Carboxy-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Carboxy-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Carboxy-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
3-Carboxy-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Carboxy-5-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.